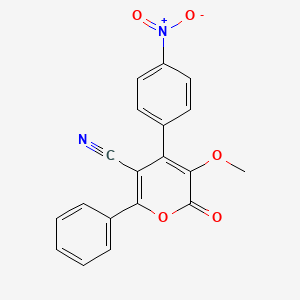
2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-nitrophenyl)-2-oxo-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-nitrophenyl)-2-oxo-6-phenyl- is a complex organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-nitrophenyl)-2-oxo-6-phenyl- typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.
Introduction of Functional Groups: The nitrile, methoxy, nitrophenyl, and phenyl groups can be introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
化学反応の分析
Types of Reactions
2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-nitrophenyl)-2-oxo-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while oxidation of the methoxy group could produce a hydroxyl derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-nitrophenyl)-2-oxo-6-phenyl- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
類似化合物との比較
Similar Compounds
2H-Pyran-5-carbonitrile, 3-methoxy-4-(4-aminophenyl)-2-oxo-6-phenyl-: Similar structure but with an amino group instead of a nitro group.
2H-Pyran-5-carbonitrile, 3-hydroxy-4-(4-nitrophenyl)-2-oxo-6-phenyl-: Similar structure but with a hydroxyl group instead of a methoxy group.
特性
CAS番号 |
61223-02-7 |
|---|---|
分子式 |
C19H12N2O5 |
分子量 |
348.3 g/mol |
IUPAC名 |
5-methoxy-4-(4-nitrophenyl)-6-oxo-2-phenylpyran-3-carbonitrile |
InChI |
InChI=1S/C19H12N2O5/c1-25-18-16(12-7-9-14(10-8-12)21(23)24)15(11-20)17(26-19(18)22)13-5-3-2-4-6-13/h2-10H,1H3 |
InChIキー |
YUIQOCKPIGNLDK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(OC1=O)C2=CC=CC=C2)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
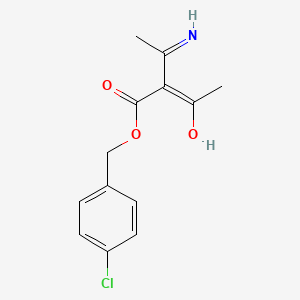
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

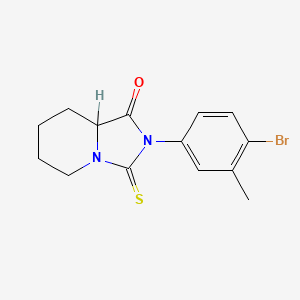

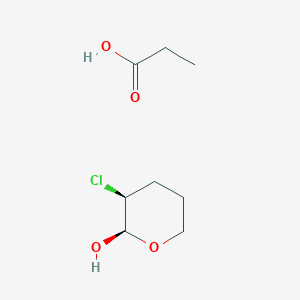
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
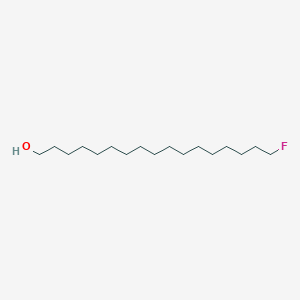
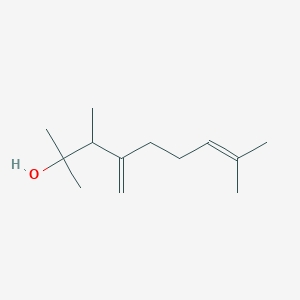
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
